molecular formula C17H17N3O3 B2937198 N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide CAS No. 1705719-02-3

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide

Cat. No.: B2937198
CAS No.: 1705719-02-3
M. Wt: 311.341
InChI Key: XLVUFRVCWZBGLI-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide is a complex organic compound that features both indole and pyridone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of indole-2-carboxylic acid with a suitable amine derivative, followed by cyclization and functional group modifications to introduce the pyridone moiety . The reaction conditions often require the use of catalysts such as zinc chloride in ethanol at elevated temperatures (around 70°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and pyridone moieties allow it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and pyridone-based molecules, such as:

Uniqueness

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide is unique due to its specific combination of indole and pyridone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-13(11-20-8-4-3-7-16(20)22)10-18-17(23)15-9-12-5-1-2-6-14(12)19-15/h1-9,13,19,21H,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVUFRVCWZBGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(CN3C=CC=CC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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